molecular formula C37H47N5O5 B10848343 Dmt-Pro-Tmp-Phe-NH2

Dmt-Pro-Tmp-Phe-NH2

Cat. No.: B10848343
M. Wt: 641.8 g/mol
InChI Key: NHSNBLRALWOIIA-YRCZKMHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dmt-Pro-Tmp-Phe-NH2: is a synthetic peptide analog that incorporates 2’,6’-dimethyltyrosine (Dmt), proline (Pro), tryptophan (Tmp), and phenylalanine (Phe) with an amide group at the C-terminus. This compound is designed to interact with opioid receptors, particularly the μ-opioid receptor, and has been studied for its potential analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dmt-Pro-Tmp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (Phe-NH2) to a resin. The subsequent amino acids (Tmp, Pro, and Dmt) are sequentially added using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each coupling step is followed by deprotection and washing steps to ensure the purity of the growing peptide chain .

Industrial Production Methods: This includes optimizing reaction conditions, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dmt-Pro-Tmp-Phe-NH2 can undergo oxidation reactions, particularly at the Dmt and Tmp residues.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The peptide can participate in substitution reactions, especially at the amide or aromatic groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Mechanism of Action

Dmt-Pro-Tmp-Phe-NH2 exerts its effects primarily through interaction with the μ-opioid receptor. Upon binding, it induces a conformational change in the receptor, triggering downstream signaling pathways. These pathways include inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels. The overall effect is a reduction in neuronal excitability and transmission of pain signals .

Comparison with Similar Compounds

  • Endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH2)
  • Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2)
  • [Dmt1]DALDA (H-Dmt-D-Arg-Phe-Lys-NH2)

Comparison: Dmt-Pro-Tmp-Phe-NH2 is unique due to the incorporation of 2’,6’-dimethyltyrosine and tryptophan, which enhance its affinity and selectivity for the μ-opioid receptor. Compared to endomorphin-1 and endomorphin-2, it exhibits higher stability and potency. [Dmt1]DALDA, another similar compound, also shows high affinity for the μ-opioid receptor but differs in its overall structure and specific receptor interactions .

Properties

Molecular Formula

C37H47N5O5

Molecular Weight

641.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C37H47N5O5/c1-21-14-22(2)29(23(3)15-21)20-32(35(45)40-31(34(39)44)18-26-10-7-6-8-11-26)41-36(46)33-12-9-13-42(33)37(47)30(38)19-28-24(4)16-27(43)17-25(28)5/h6-8,10-11,14-17,30-33,43H,9,12-13,18-20,38H2,1-5H3,(H2,39,44)(H,40,45)(H,41,46)/t30-,31-,32-,33-/m0/s1

InChI Key

NHSNBLRALWOIIA-YRCZKMHPSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=C(C=C(C=C4C)O)C)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=C(C=C(C=C4C)O)C)N)C

Origin of Product

United States

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